2-Pyridinyl 4-bromobenzenesulfonate
Description
2-Pyridinyl 4-bromobenzenesulfonate is a sulfonate ester featuring a 2-pyridinyl group attached to a 4-bromobenzenesulfonate moiety. Sulfonate esters of this type are often utilized as intermediates in organic synthesis, particularly in coupling reactions or as precursors for pharmaceuticals and agrochemicals . The bromine substituent on the benzene ring may enhance electrophilicity, making it reactive in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann reactions).
Properties
CAS No. |
6272-32-8 |
|---|---|
Molecular Formula |
C11H8BrNO3S |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
pyridin-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H |
InChI Key |
SSXGGFGRTFPJIU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Other CAS No. |
6272-32-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Pyridinyl Ring
Several analogs with modified pyridinyl substituents are documented:
Analysis :
Variations in the Sulfonate Group
Analysis :
- Bromine vs. Methoxy/Acetylamino: The bromine substituent in the target compound offers a handle for further functionalization (e.g., via palladium-catalyzed coupling), whereas methoxy or acetylamino groups may direct regioselectivity in electrophilic substitutions or improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
